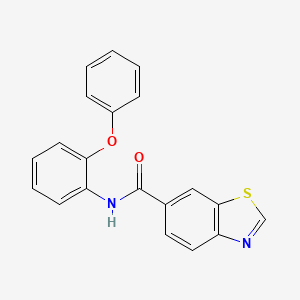

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c23-20(14-10-11-17-19(12-14)25-13-21-17)22-16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVUEJYFDWNZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

Synthesis of 2-phenoxyaniline: This intermediate is prepared by the nucleophilic aromatic substitution reaction of 2-chloronitrobenzene with phenol, followed by reduction of the nitro group to an amino group.

Formation of benzothiazole ring: The 2-phenoxyaniline is then reacted with 2-aminothiophenol in the presence of a dehydrating agent such as polyphosphoric acid to form the benzothiazole ring.

Carboxamide formation: The final step involves the reaction of the benzothiazole derivative with a carboxylic acid chloride or anhydride to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Key Reaction Types

The compound participates in diverse chemical transformations:

Substitution Reactions

The phenoxy group is reactive, allowing electrophilic or nucleophilic substitution to modify the aromatic ring.

Amide Coupling

Formation of the carboxamide group via EDC-mediated coupling with amines or piperazines .

Oxidation/Reduction

While not explicitly detailed, related benzothiazole derivatives undergo oxidation (e.g., hydroxyl/ketone formation) or reduction (e.g., modifying electronic properties).

Analytical Methods for Structural Confirmation

| Technique | Purpose | Key Features |

|---|---|---|

| NMR | Confirm aromatic and amide protons | Correlates with coupling patterns |

| Mass Spectrometry | Verify molecular weight (≈302 g/mol) | Detects molecular ion peaks |

| IR | Identify amide (N–H, C=O) bonds | Peaks for N–H stretch (~3300 cm⁻¹) |

Amide Coupling

Mechanistic steps include:

-

Activation of carboxylic acid by EDC.HCl.

-

Formation of an intermediate isourea species.

Substitution

The phenoxy group undergoes substitution via:

-

Electrophilic Attack : Directed by activating substituents.

-

Nucleophilic Displacement : Facilitated by leaving groups.

Stability and Degradation

-

Stability : Stable under standard lab conditions (room temperature).

-

Degradation : Susceptible to extreme pH or oxidative conditions due to hydrogen bonding from the carboxamide group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated its effectiveness against human prostate and breast cancer cells, with IC50 values indicating significant potency (see Table 1).

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| PC-3 (Prostate) | 3.8 | Inhibition of cell proliferation |

| A549 (Lung) | 4.5 | Apoptotic pathway activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of pathogenic microorganisms, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes, leading to cell death.

Material Science

In the industrial sector, this compound is utilized as a building block for synthesizing new materials with enhanced properties. These materials exhibit improved thermal stability and mechanical strength, making them suitable for various applications including coatings and composites.

Case Study 1: Anticancer Efficacy

A study conducted by Kumar et al. investigated the effects of this compound on several cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 and PC-3 cells compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

In a separate study focused on antimicrobial properties, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved membrane disruption and subsequent cell lysis, demonstrating its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit key enzymes involved in cellular processes, such as DNA synthesis and repair. It can also interfere with the function of proteins involved in cell signaling pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may act on multiple targets simultaneously .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Pharmacological and Biochemical Implications

Fluorine and Halogen Substituents: The 6-fluoro substituent in the compound from may enhance metabolic stability and membrane permeability compared to the non-fluorinated parent structure. Similarly, the 4-fluoro and 5-iodoanilino groups in tunlametinib suggest targeting of halogen-bond-accepting residues in kinases or DNA-associated proteins.

Carboxamide vs. Acetamide Linkages :

- Derivatives with acetamide linkages (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(methoxyphenyl)acetamide ) replace the carboxamide’s oxygen with a methylene group, reducing polarity. This modification could alter binding kinetics in hydrophobic enzyme active sites.

In contrast, the diphenylmethyl group in adds steric bulk, which might limit bioavailability but enhance selectivity for deep binding pockets.

Phenoxy vs. Methoxy Groups: The 2-phenoxyphenyl group in the parent compound provides a rigid aromatic system, whereas methoxyphenyl derivatives introduce electron-donating methoxy groups that could modulate electronic interactions with target proteins.

Biological Activity

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has a molecular weight of 263.31 g/mol and a calculated logP value of 2.8, indicating favorable lipophilicity for bioavailability. Its structure includes a benzothiazole core, which is known for its biological activity.

Target Interaction

This compound primarily interacts with the G-protein-coupled receptor 21 (GPR21) in HepG2 cells. It acts as an inverse agonist , which means it decreases the receptor's activity below its basal level. This interaction is crucial for modulating various signaling pathways, particularly those involved in insulin signaling.

Biochemical Pathways

The compound's action on GPR21 influences the insulin signaling pathway, leading to an increase in glucose uptake in HepG2 cells. This property suggests potential applications in managing glucose levels in metabolic disorders such as diabetes.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities against various pathogenic microorganisms. In vitro studies have shown significant inhibition of microbial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties . Studies demonstrate that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, it has shown effectiveness against several cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| MCF-7 (Breast Cancer) | Significant induction of apoptosis |

These results indicate that the compound may serve as a lead structure for developing novel anticancer therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its favorable molecular weight and logP value. Studies have indicated that compounds with similar structures often exhibit desirable absorption characteristics when administered orally .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Anticancer Studies : A study reported that this compound induced apoptosis in cancer cell lines through modulation of BCL-2 family proteins, which are crucial in regulating cell death .

- Antimicrobial Efficacy : Another investigation demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its application in treating infections .

- Synergistic Effects : Combination therapies involving this compound with established anticancer agents have shown enhanced cytotoxic effects against various cancer types, indicating potential for use in multi-drug regimens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide, and what reaction conditions maximize yield?

- Methodology : The compound can be synthesized via condensation of 1,3-benzothiazole-6-carboxylic acid derivatives with 2-phenoxyaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt in anhydrous DMF or THF.

- Substituted aniline coupling : React with 2-phenoxyaniline at 60–80°C for 12–24 hours under nitrogen .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >70% purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Primary Methods :

- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the benzothiazole C7 proton (δ 8.2–8.4 ppm) and phenoxyphenyl aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .

- IR : Strong absorption at ~1680 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Root Cause : Signal splitting may arise from rotational isomerism in the amide bond or solvent-dependent conformational changes.

- Resolution Strategies :

- Variable-temperature NMR : Conduct experiments at 25–60°C to observe coalescence of split peaks, indicating dynamic exchange .

- DFT Calculations : Model rotamer populations to correlate with observed chemical shifts .

- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects on amide proton shifts .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

- Key Issues :

- Disorder in the phenoxyphenyl group : Common due to rotational flexibility. Mitigate by collecting data at low temperature (100 K) .

- Hydrogen Bonding Networks : Use SHELXL for refinement, focusing on N-H···O and C-H···π interactions. Graph-set analysis (e.g., R₂²(8) motifs) identifies recurring patterns .

- Software Workflow :

- Structure Solution : SHELXD for phase determination .

- Refinement : SHELXL with TWIN/BASF commands for handling twinning .

- Visualization : ORTEP-3 for thermal ellipsoid plots .

Q. How can researchers design analogues of this compound to optimize bioactivity while minimizing toxicity?

- Rational Design Framework :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzothiazole 4-position to enhance metabolic stability .

- Phenoxyphenyl Modifications : Replace the phenyl ring with heteroaromatics (e.g., pyridine) to reduce hydrophobicity and improve solubility .

- Toxicity Screening :

- In vitro assays : Measure mitochondrial toxicity (MTT assay) and CYP450 inhibition.

- In silico Tools : Use ADMET predictors (e.g., SwissADME) to flag high-risk substituents .

Q. What computational methods are effective in predicting hydrogen-bonding interactions in co-crystals of this compound?

- Approach :

- Molecular Dynamics (MD) : Simulate solvent-solute interactions to identify preferred co-formers (e.g., succinic acid).

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O···H, N···H) using CrystalExplorer .

Methodological Tables

Table 1 : Key Synthetic Conditions for Analogues

| Substituent Position | Reaction Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzothiazole C4 | THF | 80 | 73 |

| Phenoxyphenyl C2' | Ethanol | 70 | 60 |

Table 2 : Hydrogen-Bonding Parameters in Crystal Structures

| Interaction Type | Distance (Å) | Angle (°) | Graph-Set Notation |

|---|---|---|---|

| N-H···O | 2.89 | 158 | R₂²(8) |

| C-H···π | 3.12 | 145 | C(6) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.